Isotopic Purity and Deuterium Incorporation
The primary differentiator for 6-O-Desmethyl Donepezil-d5 is its high isotopic purity. As a deuterated compound, its efficacy as an internal standard is directly proportional to the percentage of deuterium atoms incorporated. For 6-O-Desmethyl Donepezil-d5, vendors specify a minimum isotopic enrichment of ≥99 atom % D . A representative Certificate of Analysis (CoA) demonstrates this in practice, with a measured isotopic purity of 99.1% and a specific isotopic distribution of 95.82% for the d5 isotopologue and only 0.01% for the unlabeled d0 species [1]. In contrast, the unlabeled 6-O-Desmethyl Donepezil would have an isotopic purity of 0 atom % D for deuterium, making it entirely unsuitable for use as a mass-differentiated internal standard for the d5 compound .
| Evidence Dimension | Isotopic Purity (Atom % D) |
|---|---|
| Target Compound Data | ≥99 atom % D (vendor specification); 99.1% (representative lot analysis) |
| Comparator Or Baseline | 0 atom % D for the unlabeled analog 6-O-Desmethyl Donepezil (CAS 120013-56-1) |
| Quantified Difference | Increase from 0 atom % D to ≥99 atom % D; 95.82% d5 isotopologue in representative lot |
| Conditions | Vendor Certificate of Analysis (CoA) and product specifications from commercial suppliers [1]. |
Why This Matters
High isotopic purity ensures minimal interference from unlabeled species, which is critical for achieving low limits of quantitation (LLOQ) and meeting bioanalytical method validation guidelines from the FDA and EMA.
- [1] Santa Cruz Biotechnology (SCBIO). (n.d.). SAMPLE Certificate of Analysis (COA) for 6-O-Desmethyl Donepezil-d5, Catalog Number: sc-217373. View Source
